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Compound of Interest

Compound Name: 7-Chloro-1-heptanol

Cat. No.: B1582617

Introduction

7-Chloro-1-heptanol (CAS No: 55944-70-2, Molecular Formula: C7H15CIO) is a bifunctional
organic molecule featuring a primary alcohol and a terminal chloroalkane.[1][2] This structure
makes it a valuable intermediate in organic synthesis, particularly for the preparation of more
complex molecules in the fields of materials science and drug development.[1] A thorough
understanding of its spectroscopic characteristics is paramount for researchers to confirm its
identity, assess its purity, and monitor its reactions. This guide provides an in-depth overview of
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
7-Chloro-1-heptanol, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[1] For 7-Chloro-1-heptanol, both *H and 3C NMR provide critical information for
structural confirmation.

'H NMR Data (Predicted)

The proton NMR spectrum of 7-Chloro-1-heptanol is predicted to show distinct signals for the
protons on the carbon adjacent to the hydroxyl group and the carbon bearing the chlorine
atom.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1582617?utm_src=pdf-interest
https://www.benchchem.com/product/b1582617?utm_src=pdf-body
https://www.benchchem.com/product/b1582617
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/305649
https://www.benchchem.com/product/b1582617
https://www.benchchem.com/product/b1582617?utm_src=pdf-body
https://www.benchchem.com/product/b1582617
https://www.benchchem.com/product/b1582617?utm_src=pdf-body
https://www.benchchem.com/product/b1582617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.64 Triplet 2H -CH2-OH (C1-H)
~3.54 Triplet 2H -CH2-Cl (C7-H)
~1.78 Quintet 2H -CH2-CH2Cl (C6-H)
~1.57 Quintet 2H -CH2-CH20H (C2-H)
~1.30-1.45 Multiplet 6H -CH2- (C3, C4, C5-H)
(variable) Singlet 1H -OH

13C NMR Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (8) ppm Assighment
~62.5 -CH2-OH (C1)
~45.1 -CH2-CI (C7)
~32.6 -CH2- (C2)
~32.5 -CH2- (C6)
~28.8 -CH2- (C4)
~26.7 -CH2- (C5)
~25.5 -CH2- (C3)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly under
different experimental conditions.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[3]

IR Absorption Data

Wavenumber (cm—?) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2930, ~2860 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1060 Strong C-O stretch (primary alcohol)
~650-750 Medium-Weak C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[4] For 7-Chloro-1-heptanol, with a molecular weight of 150.64 g/mol , GC-MS is a common
method for analysis.[1][5]

Mass Spectrometry Data
m/z

Interpretation

Molecular ion peak [M]* and [M+2]* due to 35Cl

1501152 and 37Cl isotopes

132/134 [M-H20]*

115 [M-CIJ*

98 [M-H20-CI-H]*

55 Base Peak (most abundant fragment)
41, 42 Common alkyl fragments

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a
roughly 3:1 ratio.
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Experimental Protocols
NMR Spectroscopy

For small molecules like 7-Chloro-1-heptanol, the following general protocol for NMR sample
preparation can be followed:[6]

o Sample Preparation: Dissolve 5-25 mg of the compound for *H NMR or 50-100 mg for 13C
NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs, Acetone-ds, DMSO-
de) in a small vial.[6]

o Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

o Referencing: An internal standard, such as tetramethylsilane (TMS), can be added for
chemical shift referencing.[6]

e Acquisition: Acquire the spectrum on an NMR spectrometer. For quantitative results, the
relaxation delay (d1) should be at least five times the T1 value of the signals of interest.[7]

IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid or a solid dissolved in a volatile
solvent is the thin film method:[8]

o Sample Preparation: If the sample is a solid, dissolve it in a few drops of a suitable volatile
solvent like methylene chloride or acetone.[8] 7-Chloro-1-heptanol is a liquid at room
temperature, so it can be used directly.

o Application: Apply a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to
create a thin film. If a solution is used, apply a drop to a single salt plate and allow the
solvent to evaporate.[8]

e Analysis: Place the salt plate(s) in the sample holder of the FT-IR spectrometer and acquire
the spectrum.

Mass Spectrometry (Electron lonization - El)

The following outlines a general procedure for mass spectrometry using electron ionization:[9]
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o Sample Introduction: The sample is introduced into the mass spectrometer, often after
separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

« lonization: The gaseous molecules are bombarded with a high-energy electron beam, which
ejects an electron from the molecule to form a radical cation (molecular ion).[9]

o Acceleration: The newly formed ions are accelerated by charged plates.[9]

» Deflection/Analysis: The ions are then passed through a magnetic or electric field, which
deflects them based on their mass-to-charge ratio.[9]

o Detection: A detector records the abundance of ions at each mass-to-charge ratio,
generating the mass spectrum.[9]

Visualizations
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Caption: Experimental workflow for spectroscopic analysis of 7-Chloro-1-heptanol.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 7-Chloro-1-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582617#spectroscopic-data-for-7-chloro-1-
heptanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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